molecular formula C20H26N2O6 B11090801 4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one

4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11090801
M. Wt: 390.4 g/mol
InChI Key: BTKMPKQPYYSYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents. Its structure includes:

  • 5-(3,4-Dimethoxyphenyl): Aryl substitution with methoxy groups at positions 3 and 4, which may improve solubility and modulate steric effects.
  • 3-Hydroxy group: Provides hydrogen-bonding capability, critical for molecular recognition in biological systems.
  • 1-(2-Morpholinoethyl): A morpholine-containing side chain, likely contributing to solubility and pharmacokinetic properties.

Properties

Molecular Formula

C20H26N2O6

Molecular Weight

390.4 g/mol

IUPAC Name

3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H26N2O6/c1-13(23)17-18(14-4-5-15(26-2)16(12-14)27-3)22(20(25)19(17)24)7-6-21-8-10-28-11-9-21/h4-5,12,18,24H,6-11H2,1-3H3

InChI Key

BTKMPKQPYYSYJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)CCN3CCOCC3)O

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Aldehyde : 3,4-Dimethoxybenzaldehyde (1.0 equiv)

  • Ketone : Ethyl acetoacetate (1.2 equiv)

  • Catalyst : Ammonium acetate (5.0 equiv)

  • Solvent : Ethanol (reflux, 12–18 h)

  • Workup : Precipitation with cold ethanol, filtration, and drying.

Mechanistic Insight :
The reaction proceeds through Knoevenagel condensation between the aldehyde and ketone, followed by cyclization mediated by ammonium acetate. The 3-hydroxy group arises from tautomerization during ring closure.

Yield and Characterization

  • Yield : 65–70%

  • Purity : >95% (HPLC)

  • Key Spectral Data :

    • 1H NMR (CDCl3) : δ 6.85–7.20 (m, 3H, aromatic), 4.20 (q, J = 7.1 Hz, 2H, OCH2), 3.90 (s, 6H, OCH3), 2.55 (s, 3H, COCH3).

    • IR (KBr) : 3420 cm⁻¹ (OH), 1685 cm⁻¹ (C=O).

N-Alkylation with 2-Morpholinoethyl Group

The lactam nitrogen is functionalized via nucleophilic substitution.

Alkylation Protocol

  • Alkylating Agent : 2-Chloroethylmorpholine (1.5 equiv)

  • Base : Potassium carbonate (2.0 equiv)

  • Solvent : DMF (80°C, 6–8 h)

  • Workup : Extraction with ethyl acetate, washing with brine, and solvent evaporation.

Optimization Considerations

  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may increase side products.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

Yield and Purity

  • Yield : 60–65%

  • Purity : >90% (HPLC after column chromatography)

  • Key Spectral Data :

    • 1H NMR (DMSO-d6) : δ 3.60–3.75 (m, 4H, morpholine CH2), 2.45–2.60 (m, 4H, NCH2CH2), 2.40 (s, 3H, COCH3).

Comparative Analysis of Synthetic Routes

ParameterCyclocondensationN-Alkylation
Reaction Time 12–18 h6–8 h
Temperature Reflux (78°C)80°C
Catalyst/Base NH4OAcK2CO3
Key Challenge Byproduct formationRegioselectivity

Scalability and Industrial Feasibility

  • Cyclocondensation : Scalable to >100 g batches with consistent yields (65–70%).

  • N-Alkylation : Requires careful control of stoichiometry to minimize dimerization.

  • Cost Drivers : 3,4-Dimethoxybenzaldehyde ($120–150/kg) and 2-chloroethylmorpholine ($200–250/kg).

Emerging Methodologies and Innovations

  • Microwave-Assisted Synthesis : Reduces cyclocondensation time to 2–3 h with comparable yields.

  • Flow Chemistry : Continuous N-alkylation improves reproducibility and reduces solvent use.

Challenges and Mitigation Strategies

  • Byproduct Formation in Cyclocondensation :

    • Cause : Over-condensation of intermediates.

    • Solution : Use of excess ammonium acetate and controlled heating.

  • Low N-Alkylation Efficiency :

    • Cause : Steric hindrance at the lactam nitrogen.

    • Solution : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions might target the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the morpholinoethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The inhibition of COX-II can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain associated with various conditions such as arthritis and cardiovascular diseases.

Case Study: COX-II Inhibition

A study demonstrated that derivatives of this compound exhibited significant COX-II inhibitory activity, with some compounds showing ED50 values comparable to established anti-inflammatory drugs like Celecoxib. For instance, the synthesized derivatives displayed ED50 values ranging from 35.7 to 75.2 μmol/kg, indicating their potency in reducing inflammation .

Analgesic Properties

The analgesic effects of the compound have also been investigated. By modulating pain pathways through COX inhibition, it can provide relief from acute and chronic pain conditions. The mechanism involves the reduction of inflammatory mediators that sensitize nociceptors, thus decreasing the perception of pain.

Potential in Cancer Therapy

Emerging research suggests that compounds similar to 4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one may have applications in cancer treatment. The anti-inflammatory properties can be beneficial in managing cancer-related inflammation and pain, while also potentially inhibiting tumor growth through the modulation of inflammatory pathways.

Case Study: Cancer Research

In a recent publication, researchers explored a series of compounds based on similar structural frameworks that exhibited promising anti-cancer activities by targeting inflammatory pathways involved in tumor progression .

Mechanism of Action

The mechanism of action of 4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs and their distinguishing features are analyzed below:

Substituent Variations on the Pyrrol-2-one Core

Compound Name 4-Position 5-Position 1-Position Key Properties
Target Compound Acetyl 3,4-Dimethoxyphenyl 2-Morpholinoethyl Hypothesized enhanced solubility (morpholine) and aryl electronic modulation.
4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one Benzoyl 4-Methoxyphenyl 2-Morpholinoethyl Higher lipophilicity (benzoyl vs. acetyl); MP: N/A.
4-Acetyl-5-(4-chlorophenyl)-3-hydroxy-1-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one Acetyl 4-Chlorophenyl 4-Methylphenyl Chlorine enhances electronegativity; MP: Not reported.
5-(4-Aminophenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one 4-Aminophenyl, Phenyl Amino group improves polarity; MP: 119.5–122.1°C; Yield: 44%.
5-Hydroxy-3,5-bis(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one 4-Methoxyphenyl (×2) Dual methoxy groups increase solubility; MP: 141.2–143.1°C; Yield: 64%.

Research Findings and Functional Implications

  • 4-Acetyl derivatives () demonstrate synthetic versatility for further functionalization, such as reactions with amines to form pyrrolidine-2,3-diones .
  • Structural Analysis :
    • Crystallographic studies using SHELX software () confirm the planar pyrrol-2-one core and substituent orientations in analogs, though data for the target compound are unavailable .

Biological Activity

4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound notable for its diverse biological activities. This compound features a unique structure that includes an acetyl group, a hydroxy group, and a morpholine ring, which contributes to its potential therapeutic effects.

  • Molecular Formula : C20H26N2O6
  • Molecular Weight : 390.43 g/mol
  • Structural Features :
    • Acetyl group
    • Hydroxy group
    • Morpholine ring
    • Dimethoxyphenyl moiety

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar pyrrolidine derivatives. For instance, compounds structurally related to 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one have shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). One lead compound exhibited minimum inhibitory concentrations (MICs) of 8 μg/mL against MRSA and 4 μg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE) .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The morpholine ring may facilitate binding to specific enzymes or receptors.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors due to the structural complexity.

Other Biological Activities

The compound's unique structure suggests additional biological activities that warrant further investigation:

  • Antioxidant Properties : The presence of hydroxy groups may confer antioxidant capabilities.
  • Neuroprotective Effects : Given the morpholine component, there is potential for neuroprotective applications.

Study on Antimicrobial Activity

A study focused on pyrrolidine derivatives demonstrated that compounds with similar structures showed promising antibacterial activity. The study indicated that modifications in the molecular structure could enhance antimicrobial efficacy. Specifically, derivatives containing hydroxyl and morpholine groups were highlighted as having significant potential for development into new antibiotics .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrrolidine compounds indicates that variations in substituents significantly affect biological activity. For example:

CompoundSubstituentMIC against MRSA
Compound AHydroxy8 μg/mL
Compound BMethoxy16 μg/mL
Compound CAcetyl4 μg/mL

This table illustrates how different functional groups influence the antibacterial potency of similar compounds.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-acetyl-substituted pyrrol-2-one derivatives?

  • Methodological Answer : The compound can be synthesized via multi-component reactions or base-assisted cyclization. For example:
  • Three-component reactions : Combine acetyl groups, substituted aldehydes, and amines in ethanol under reflux, followed by purification via column chromatography (gradient elution with ethyl acetate/PE) or recrystallization from ethanol .
  • Cyclization : Utilize potassium carbonate or other bases to facilitate ring closure in aprotic solvents (e.g., DMF) at 60–80°C .
    Yields typically range from 44% to 86%, depending on substituent reactivity and purification efficiency .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:
  • 1H/13C NMR : Key peaks include δ ~5.5–6.5 ppm (pyrrolone ring protons), δ ~3.7–4.0 ppm (morpholinoethyl protons), and aromatic protons from dimethoxyphenyl groups .
  • HRMS : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula (e.g., C21H25NO7 requires 420.0691 Da) .
  • FTIR : Hydroxyl (~3200 cm⁻¹), carbonyl (~1700 cm⁻¹), and acetyl/morpholine stretches .

Advanced Research Questions

Q. How can researchers optimize low-yielding reactions for derivatives with electron-withdrawing substituents?

  • Methodological Answer : Low yields (e.g., 18% for dichlorophenyl derivatives ) may arise from steric hindrance or poor solubility. Strategies include:
  • Extended reaction times : Heating under reflux for 10+ hours to drive equilibria .
  • Alternative solvents : Switch to polar aprotic solvents (e.g., DMSO) to enhance reactant solubility.
  • Catalysts : Introduce Lewis acids (e.g., ZnCl₂) to activate carbonyl groups during cyclization .
    Monitor reaction progress via TLC or LC-MS to identify incomplete steps.

Q. How should contradictory spectral or crystallographic data be resolved during structural analysis?

  • Methodological Answer : Discrepancies in melting points or NMR shifts (e.g., δ variations in morpholinoethyl protons ) require:
  • Purity validation : Re-crystallize compounds and repeat NMR/HRMS.
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., confirm acetyl positioning at C4) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values .

Q. What methodologies are recommended for studying the environmental fate of this compound?

  • Methodological Answer : Design long-term studies (e.g., 5+ years) to assess:
  • Degradation pathways : Hydrolysis under varying pH (e.g., pH 6.5 buffer ) or photolysis in simulated sunlight.
  • Biotic interactions : Use microbial assays to track metabolic byproducts .
  • Ecotoxicology : Evaluate effects on model organisms (e.g., Daphnia magna) via OECD guidelines .
    Prioritize LC-MS/MS for trace detection in environmental matrices .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Methodological Answer : SAR studies require:
  • Substituent variation : Replace dimethoxyphenyl with tert-butyl, halogenated, or amino groups to modulate lipophilicity/electronic effects .
  • Biological assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or cytotoxicity models (e.g., IC50 in cancer cell lines) .
  • Molecular docking : Map interactions with target proteins (e.g., ATP-binding pockets) using Schrödinger Suite or AutoDock .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.